molecular formula C13H17BrN2O B15339748 3-Bromo-5-((cyclopropylmethyl)amino)-N-ethylbenzamide

3-Bromo-5-((cyclopropylmethyl)amino)-N-ethylbenzamide

Cat. No.: B15339748
M. Wt: 297.19 g/mol
InChI Key: ZTQQBSGVNDDRGF-UHFFFAOYSA-N
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Description

3-Bromo-5-((cyclopropylmethyl)amino)-N-ethylbenzamide is a brominated benzamide derivative featuring a cyclopropylmethylamino substituent at the 5-position and an ethylamide group at the benzamide nitrogen. The bromine atom at the 3-position enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization. The cyclopropylmethyl group may confer conformational rigidity, while the ethylamide moiety contributes to solubility and metabolic stability .

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

3-bromo-5-(cyclopropylmethylamino)-N-ethylbenzamide

InChI

InChI=1S/C13H17BrN2O/c1-2-15-13(17)10-5-11(14)7-12(6-10)16-8-9-3-4-9/h5-7,9,16H,2-4,8H2,1H3,(H,15,17)

InChI Key

ZTQQBSGVNDDRGF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Br)NCC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Substituents (Position) Molecular Weight Key Features
3-Bromo-5-((cyclopropylmethyl)amino)-N-ethylbenzamide N/A -Br (3), -NH-(cyclopropylmethyl) (5), -N-Et ~318.2 (calc.) Rigid cyclopropane, ethylamide for solubility
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide 1512044-54-0 -Br (5), -F (2), -CH₃ (3), -N-cyclopropyl 272.11 Fluorine enhances lipophilicity, methyl for steric bulk
3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide N/A -Br (3), -CN-cyclopropyl, -CH₃ (5) ~293.1 (calc.) Cyanocyclopropyl for electronic modulation, methyl for stability

Key Observations:

Substituent Position and Reactivity: The target compound’s bromine at the 3-position contrasts with 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (), where bromine is at the 5-position. Fluorine in 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide improves metabolic stability and membrane permeability compared to the target compound’s cyclopropylmethylamino group .

Functional Group Impact: The ethylamide group in the target compound may enhance aqueous solubility relative to the methyl group in 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide (). However, the cyanocyclopropyl group in the latter could increase electrophilicity, favoring interactions with biological targets .

The cyclopropylmethylamino group in the target compound extends the molecule’s spatial footprint, which may influence receptor binding compared to smaller substituents like cyclopropylamide .

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